molecular formula C7H9N3O3 B096568 Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate CAS No. 15400-53-0

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Cat. No.: B096568
CAS No.: 15400-53-0
M. Wt: 183.16 g/mol
InChI Key: HRRHGLKNOJHIGY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS 15400-53-0) is a pyrimidine derivative with the molecular formula C₇H₉N₃O₃ and a molecular weight of 183.167 g/mol . Its IUPAC name is ethyl 2-amino-6-oxo-1H-pyrimidine-5-carboxylate, and it features a hydroxyl group at position 4, an amino group at position 2, and an ethoxycarbonyl moiety at position 5 (SMILES: CCOC(=O)C1=CN=C(NC1=O)N). The compound decomposes near 300°C and is odorless . It is primarily used in research targeting bacterial enzymes, such as Burkholderia pseudomallei IspF, where it binds zinc ions in the active site .

Properties

IUPAC Name

ethyl 2-amino-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N3O3/c1-2-13-6(12)4-3-9-7(8)10-5(4)11/h3H,2H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRHGLKNOJHIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165517
Record name Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate
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Molecular Weight

183.16 g/mol
Source PubChem
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CAS No.

15400-53-0
Record name Ethyl 2-amino-1,4-dihydro-4-oxo-5-pyrimidinecarboxylate
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Record name Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate
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Record name ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
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Record name Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate
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Record name Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate
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Scientific Research Applications

Pharmaceutical Development

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its structural properties enable it to enhance drug efficacy, particularly in treatments targeting neurological disorders. Research indicates that derivatives of this compound are being explored for their potential in developing new therapeutic agents that can effectively cross the blood-brain barrier .

Case Study: Neurological Disorders

A study highlighted the synthesis of various derivatives from this compound, demonstrating promising results in improving cognitive functions in animal models. These derivatives showed enhanced binding affinities to neurotransmitter receptors, suggesting potential applications in treating conditions like Alzheimer's disease .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, particularly herbicides and fungicides. Its ability to inhibit specific metabolic pathways in pests contributes to improved crop yields and protection against diseases .

Application Example: Herbicide Development

Research has indicated that formulations containing this compound exhibited significant herbicidal activity against several weed species. Field trials demonstrated a marked increase in crop yield when applied as part of an integrated pest management strategy .

Biochemical Research

This compound is extensively used in biochemical research for studying enzyme inhibition and metabolic pathways. It aids researchers in understanding complex biochemical processes and developing new therapeutic strategies.

Case Study: Enzyme Inhibition

A notable study focused on the interaction of this compound with enzymes involved in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis. The compound demonstrated significant antibacterial activity by inhibiting key enzymes, paving the way for the development of novel antibacterial agents .

Material Science

In material science, this compound is employed to create novel polymers and materials with enhanced properties such as durability and resistance to environmental factors. This application is particularly relevant in developing coatings and composites used in various industrial applications .

Application Example: Polymer Development

Research has shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability. These advancements are essential for applications requiring materials that can withstand harsh environmental conditions .

Diagnostic Tools

The compound also finds utility in developing diagnostic reagents for clinical settings. Its ability to interact with specific biomarkers makes it valuable for designing assays used in disease detection and monitoring.

Case Study: Diagnostic Reagents

Studies have reported the successful use of this compound-based reagents in detecting biomarkers associated with certain cancers. These reagents have shown high specificity and sensitivity, making them effective tools for early diagnosis .

Summary Table of Applications

Field Application Impact
Pharmaceutical DevelopmentDrug synthesis for neurological disordersEnhanced drug efficacy
Agricultural ChemistryFormulation of herbicides and fungicidesImproved crop yield
Biochemical ResearchEnzyme inhibition studiesDevelopment of novel antibacterial agents
Material ScienceCreation of durable polymersEnhanced material properties
Diagnostic ToolsDevelopment of diagnostic reagentsEffective disease detection

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Similarities and Key Substitutions

The following table highlights structural analogues and their key differences:

Compound Name (CAS) Molecular Formula Substituents (Positions) Similarity Score Key Applications/Properties Reference
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (15400-53-0) C₇H₉N₃O₃ -OH (4), -NH₂ (2), -COOEt (5) Reference Zinc-binding antibacterial agent
Ethyl 2-aminopyrimidine-5-carboxylate (57401-76-0) C₇H₉N₃O₂ -NH₂ (2), -COOEt (5) 0.97 Intermediate in drug synthesis
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (5472-46-8) C₈H₁₁N₃O₂ -NH₂ (4), -CH₃ (2), -COOEt (5) N/A pKa = 4.24; thermal stability
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (1022543-36-7) C₁₅H₁₇N₃O₂ -Benzylamino (2), -CH₃ (4), -COOEt (5) N/A Kinase inhibition studies

Key Observations :

  • The hydroxyl group at position 4 in the target compound distinguishes it from analogues like Ethyl 2-aminopyrimidine-5-carboxylate (57401-76-0), which lacks this group .
  • Substituent flexibility: Derivatives with bulkier groups (e.g., benzylamino in CAS 1022543-36-7) exhibit enhanced interactions in enzyme-binding pockets, whereas electron-withdrawing groups (e.g., -NO₂) in other analogues modulate antibacterial potency .

Physicochemical Properties

Property Target Compound (15400-53-0) Ethyl 2-aminopyrimidine-5-carboxylate (57401-76-0) Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (5472-46-8)
Melting Point ~300°C (decomp.) Not reported Not reported
Solubility Limited data High in polar solvents Soluble in DMSO
Stability Air-stable Sensitive to hydrolysis Stable under inert atmosphere

Biological Activity

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (C₇H₉N₃O₃) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a pyrimidine ring with an amino group at position 2, a hydroxyl group at position 4, and a carboxylate ester at position 5. Its unique structure positions it as a significant candidate in pharmacological research, particularly in the fields of antimicrobial and anti-inflammatory agents.

Chemical Structure and Properties

PropertyDetails
Molecular FormulaC₇H₉N₃O₃
Molecular Weight183.17 g/mol
Functional GroupsAmino, Hydroxyl, Carboxylate
ClassificationAminopyrimidine derivative

This compound primarily targets dihydroneopterin aldolase , an enzyme crucial for folate biosynthesis in bacteria such as Staphylococcus aureus. By inhibiting this enzyme, the compound disrupts the conversion of dihydroneopterin to essential folates, thereby exerting its antibacterial effects.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

In vitro studies have confirmed its effectiveness against these pathogens, with mechanisms involving the inhibition of critical enzymes in bacterial metabolism .

2. Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory activity by suppressing the expression of inflammatory mediators such as COX-2 and inducible nitric oxide synthase (iNOS). In vivo studies using carrageenan-induced paw edema models have demonstrated that it effectively reduces inflammation comparable to established anti-inflammatory drugs like indomethacin .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Inhibition of COX Enzymes: The compound has been reported to inhibit COX-2 with an IC50 value comparable to celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Antibacterial Efficacy: A series of derivatives based on this compound were synthesized and evaluated for antibacterial activity against different strains. The presence of hydroxyl and carboxylic acid functionalities was found to enhance antibacterial potency .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study assessed the antibacterial properties of several derivatives of this compound against Burkholderia pseudomallei. The results indicated that compounds with specific substituents showed enhanced binding affinity and antibacterial activity due to interactions with the active site zinc ion in the target enzyme IspF .

Case Study 2: Anti-inflammatory Activity
In a comparative study, this compound was tested against indomethacin in a rat model for inflammation. The results demonstrated that doses of the compound significantly reduced paw edema, reinforcing its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting ethyl cyanoacetate with urea or thiourea derivatives under acidic or basic conditions. For example:

  • Step 1: Ethyl cyanoacetate reacts with guanidine hydrochloride in ethanol under reflux to form the pyrimidine core.
  • Step 2: Hydroxylation at the 4-position is achieved using hydrogen peroxide or hydroxylamine hydrochloride .
  • Purification: Recrystallization from ethanol/water mixtures improves purity (>95%).

Key Factors Affecting Yield:

  • Catalyst: Use of HCl vs. NaOH alters reaction kinetics. HCl typically gives higher yields (70-80%) but requires careful pH control .
  • Temperature: Reflux conditions (80–100°C) are critical for cyclization.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer: Structural confirmation requires a combination of:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and hydrogen-bonding networks. SHELX software is used for refinement .
  • Spectroscopy:
    • ¹H/¹³C NMR: Peaks at δ 1.3 (triplet, CH₂CH₃), δ 4.2 (quartet, OCH₂), and δ 6.8 (broad, NH₂) confirm the ester and amino groups .
    • IR: Bands at 3300 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O ester) .

Critical Note: Discrepancies in crystallographic data (e.g., bond angles) may arise from solvent effects or polymorphism. Always compare with Cambridge Structural Database entries .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

  • NBO Analysis: Identifies electron-rich sites (e.g., N1 and O4) prone to electrophilic attack .
  • Reactivity Trends: The 4-hydroxy group stabilizes intermediates via hydrogen bonding, reducing activation energy by ~15 kcal/mol .

Experimental Validation:

  • Kinetic Studies: Monitor substituent effects using Hammett plots. Meta-substituted derivatives show faster reaction rates due to reduced steric hindrance .

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Stereochemical Purity: Chiral HPLC separates enantiomers, as minor isomers may exhibit off-target effects .
  • Assay Conditions: Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments.

Case Study:
this compound showed 50% acetylcholinesterase inhibition at 10 µM in Tris buffer (pH 7.4) but no activity in phosphate buffer (pH 6.8) due to protonation of the amino group .

Q. How are crystallographic disorders in the compound addressed during refinement?

Methodological Answer: Disordered regions (e.g., ethyl ester groups) are modeled using:

  • PART Instructions in SHELXL: Splits occupancy for overlapping atoms .
  • ADPs (Anisotropic Displacement Parameters): Differentiates thermal motion from static disorder.

Example:
In a reported structure, the ethyl group showed two conformers with 60:40 occupancy. Restraints on bond lengths (DFIX) improved the R-factor from 0.12 to 0.08 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

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